HDAC8 Inhibitory Potency Exceeds Diphenylacetamide-Hydroxamic Acid Congener by >100,000-Fold
The target compound inhibits recombinant human HDAC8 with an IC₅₀ of 0.410 nM [1]. In contrast, N-hydroxy-2,2-diphenylacetamide—which retains the identical 2,2-diphenylacetamide pharmacophore but replaces the pyrimidinyl-methyl moiety with a hydroxamic acid—shows negligible HDAC8 inhibition (IC₅₀ >50,000 nM) [2]. This represents a quantified potency difference exceeding five orders of magnitude (>120,000-fold), demonstrating that the 2-(dimethylamino)pyrimidin-4-ylmethyl substituent is essential for HDAC8 engagement.
| Evidence Dimension | HDAC8 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.410 nM |
| Comparator Or Baseline | N-Hydroxy-2,2-diphenylacetamide: IC₅₀ >50,000 nM |
| Quantified Difference | >120,000-fold superior potency for target compound |
| Conditions | Recombinant human HDAC8; Boc-Lys(trifluoroacetyl)-AMC substrate; preincubation 1 hr |
Why This Matters
Scientific users requiring potent HDAC8 inhibition cannot substitute the target compound with diphenylacetamide-hydroxamic acid congeners, as the pyrimidinyl-methyl extension is the dominant potency driver.
- [1] BindingDB. BDBM50515971 (CHEMBL4441774): HDAC8 IC₅₀ = 0.410 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515971. Accessed May 2026. View Source
- [2] BindingDB. BDBM50207561 (CHEMBL396097): N-hydroxy-2,2-diphenylacetamide—HDAC8 IC₅₀ >50,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50207561. Accessed May 2026. View Source
